GalNAc beta(1-4)GlcNAc-beta-pNP

Description

The exact mass of the compound GalNAc beta(1-4)GlcNAc-beta-pNP is 545.18568805 g/mol and the complexity rating of the compound is 821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality GalNAc beta(1-4)GlcNAc-beta-pNP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GalNAc beta(1-4)GlcNAc-beta-pNP including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

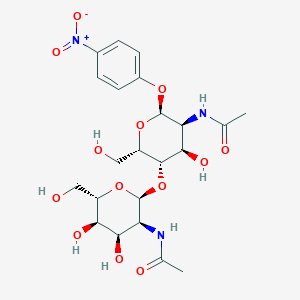

N-[(2S,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19+,20+,21+,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBFEVWOQMUQIE-USXJYOSFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1O[C@@H]2[C@@H](O[C@H]([C@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693693 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-2-deoxy-alpha-L-allopyranosyl)-2-deoxy-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872578-72-8 |

Source

|

| Record name | 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-2-deoxy-alpha-L-allopyranosyl)-2-deoxy-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: GalNAc-GlcNAc-pNP (LacdiNAc-pNP)

Executive Summary & Core Identity

GalNAc-GlcNAc-pNP (specifically GalNAc

In drug development, this molecule acts as a critical reference standard for validating glycosyltransferase assays (specifically

Physicochemical Characterization

| Property | Specification |

| Systematic Name | 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(2-acetamido-2-deoxy- |

| Common Name | LacdiNAc-pNP; GalNAc |

| CAS Number | 872578-72-8 |

| Molecular Formula | |

| Molecular Weight | 545.50 g/mol |

| Purity Standard | |

| Solubility | Soluble in Water, DMSO; sparingly soluble in Ethanol |

| 405 nm (upon release of free p-nitrophenol) |

Biological Significance & Mechanism of Action

The LacdiNAc motif (GalNAc

Mechanistic Utility in Research[6][7][8][9]

-

Glycosyltransferase Profiling: It serves as the product standard for monitoring the activity of

-1,4-N-acetylgalactosaminyltransferase 1 (B4GALNT1) . In these assays, GlcNAc-pNP is the acceptor, and UDP-GalNAc is the donor. -

Lectin Fingerprinting: The molecule binds with high affinity to Wisteria floribunda agglutinin (WFA) . This interaction is exploited to screen for WFA-based drug delivery systems targeting LacdiNAc-positive tumors.

-

Hydrolase Selectivity: It differentiates specific

-hexosaminidase isoforms. While general hexosaminidases cleave terminal GlcNAc or GalNAc, the steric hindrance of the disaccharide requires specific endo- or exo-acting enzymes for processing.

Pathway Visualization: Enzymatic Synthesis & Recognition

Figure 1: The functional lifecycle of GalNAc-GlcNAc-pNP, from enzymatic synthesis via B4GALNT1 to application in lectin binding (WFA) or hydrolytic cleavage assays.[1][2][3][4][5][6]

Experimental Protocols

Protocol A: B4GALNT1 Activity Assay (Synthesis Validation)

Objective: To quantify the conversion of GlcNAc-pNP to GalNAc-GlcNAc-pNP using recombinant B4GALNT1. This verifies the enzyme's ability to synthesize the LacdiNAc antigen.

Reagents:

-

Acceptor: 1 mM GlcNAc

-pNP (CAS 3459-18-5). -

Donor: 2 mM UDP-GalNAc.

-

Buffer: 50 mM HEPES (pH 7.2), 10 mM MnCl

, 0.1% BSA. -

Enzyme: Recombinant human B4GALNT1 (50 ng/reaction).

Workflow:

-

Reaction Assembly: In a 96-well plate, combine 25

L Buffer, 10 -

Incubation: Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction by heating at 95°C for 2 minutes or adding 50

L ice-cold Methanol. -

Detection (HPLC):

-

Column: Amide-80 or C18 Hypercarb.

-

Mobile Phase: Acetonitrile:Ammonium Formate (gradient).

-

Detection: UV at 300 nm (pNP absorption).

-

Validation: The product GalNAc-GlcNAc-pNP (CAS 872578-72-8) will elute after the GlcNAc-pNP acceptor due to increased hydrophilicity/size (depending on column mode).

-

Protocol B: WFA Lectin Binding Assay (ELISA-Format)

Objective: To determine the binding affinity (

Workflow:

-

Coating: Coat high-binding microplate wells with WFA lectin (5

g/mL) in PBS overnight at 4°C. -

Blocking: Block with 3% BSA in PBS-T for 1 hour.

-

Competition: Add serial dilutions of GalNAc-GlcNAc-pNP (0.1

M to 100 -

Incubation: Shake at Room Temperature for 2 hours.

-

Detection: Wash 3x with PBS-T. Add Streptavidin-HRP (1:5000). Incubate 30 mins. Develop with TMB substrate.

-

Analysis: Plot OD450 vs. Log[GalNAc-GlcNAc-pNP]. A decrease in signal indicates successful competition, confirming the structural integrity of the LacdiNAc motif.

Assay Logic Visualization

Figure 2: Step-by-step workflow for validating the enzymatic synthesis of GalNAc-GlcNAc-pNP using HPLC detection.

Sourcing & Stability Guidelines

To ensure experimental reproducibility (Trustworthiness), adherence to storage and handling protocols is mandatory.

-

Storage: Lyophilized powder must be stored at -20°C .

-

Reconstitution: Dissolve in DMSO to create a 10 mM stock solution. Aliquot to avoid freeze-thaw cycles.

-

Stability: Aqueous solutions are stable for <24 hours at 4°C due to potential spontaneous hydrolysis of the nitrophenyl ester if pH > 8.0.

-

Handling: Protect from light. The pNP group is photosensitive over long durations.

References

-

Sato, T., et al. (2017).Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc (GalNAc[

1-4]GlcNAc), by Wisteria floribunda Agglutinin. Journal of Biological Chemistry.[6] Retrieved from [Link] - Gotoh, M., et al. (2004).

Sources

- 1. p-nitrophenyl N-acetyl-beta-D-glucosaminide | C14H18N2O8 | CID 102416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lacdinac | C16H28N2O11 | CID 656440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Efficient and Regioselective Synthesis of β-GalNAc/GlcNAc-Lactose by a Bifunctional Transglycosylating β-N-Acetylhexosaminidase from Bifidobacterium bifidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of mammalian glycoproteins with type-I LacdiNAc structures synthesized by the glycosyltransferase B3GALNT2 - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Characterization of Hexosaminidase Specificity: The LacdiNAc-pNP Paradigm

Executive Summary

Topic: Substrate Specificity of GalNAc

The Biochemistry of Specificity

Structural Rationale

Standard assays for

GalNAc

-

Exo-Hydrolysis (Hex A/B Dominant):

-

Chitobiosidase Activity (CHIT1/AMCase Dominant):

-

Mechanism: Cleavage of the internal glycosidic bond between the disaccharide (GalNAc-GlcNAc) and the aglycone (pNP).

-

Products: GalNAc-GlcNAc (LacdiNAc) + Free p-Nitrophenol.[4]

-

Signal: Active. Immediate release of yellow color (

~405 nm).

-

The Specificity Landscape

This substrate is not a generic "Hex" substrate; it is a specificity probe .

| Enzyme | Subunit | Primary Activity on LacdiNAc-pNP | Readout (Direct) |

| Hex A | Exo-hydrolysis (Terminal GalNAc removal) | Negative (Colorless) | |

| Hex B | Exo-hydrolysis (Terminal GalNAc removal) | Negative (Colorless) | |

| CHIT1 | Monomer | Chitobiosidase (Dimer removal) | Positive (Yellow) |

| Bacterial Hex | Var. | Variable (Often Endo- or Chitobiosidase) | Variable |

Critical Note: In crude lysates, high levels of Hex A/B can deplete the substrate by converting it to GlcNAc-pNP, effectively acting as competitive inhibitors for the Chitobiosidase signal.

Mechanism of Action (Visualization)[5]

The following diagram illustrates the competing cleavage pathways. The "Signal Generation" pathway is specific to enzymes possessing an extended active site groove capable of accommodating the disaccharide leaving group (e.g., CHIT1).

Caption: Differential cleavage pathways. Hex A/B perform exo-hydrolysis (silent), whereas Chitobiosidase activity releases the chromophore (signal).

Experimental Protocol: Chitobiosidase Specificity Assay

This protocol is designed to quantify chitobiosidase activity while controlling for Hex A/B interference.

Reagents & Preparation

-

Substrate Stock: 2.0 mM GalNAc

GlcNAc- -

Assay Buffer: 100 mM Citrate-Phosphate Buffer, pH 5.2 (Optimal for CHIT1; Hex A/B are active but less specific for the dimer cleavage).

-

Stop Solution: 1.0 M Glycine-NaOH, pH 10.6.

-

Enzyme Source: Serum, Plasma, or Lysosomal lysate.

Workflow

-

Equilibration: Pre-heat Assay Buffer to 37°C.

-

Reaction Mix:

-

10

L Enzyme Sample -

40

L Assay Buffer -

50

L Substrate Stock (Final conc: 1.0 mM)

-

-

Incubation: Incubate at 37°C for 15–60 minutes (linear range).

-

Termination: Add 200

L Stop Solution. -

Measurement: Read Absorbance at 405 nm immediately.

Data Analysis & Calculation

Calculate activity using the extinction coefficient of p-nitrophenol (

- : Total reaction volume after stop (0.3 mL)

- : Incubation time (min)

- : Path length (cm)

Advanced Applications in Drug Development

Chaperone Screening for Hex A (Coupled Assay)

If the goal is to screen pharmacological chaperones for Hex A (Tay-Sachs) using this substrate (to mimic natural steric constraints), a coupled assay is required.

-

Concept: Hex A cleaves GalNAc.[2][5][6] The product is GlcNAc-pNP.

-

Coupling Enzyme: Add excess

-N-acetylglucosaminidase (from Canavalia ensiformis or bacterial source) that specifically cleaves GlcNAc-pNP but cannot cleave the disaccharide substrate. -

Result: Rate of pNP appearance becomes rate-limited by the initial Hex A cleavage.

Distinguishing Isoforms in Lysates

| Substrate | Hex A | Hex B | CHIT1 |

| 4-MUG (GlcNAc) | +++ | +++ | + |

| MUGS (GlcNAc-6-S) | +++ | - | - |

| LacdiNAc-pNP (Direct) | - | - | +++ |

Kinetic Constants Comparison

Quantitative data comparing human Hex A/B vs. CHIT1 on disaccharide substrates.

| Enzyme | Specificity Constant ( | ||

| Hex A (on LacdiNAc) | >2000 | Low | Low (Exo-cleavage dominant) |

| CHIT1 (on LacdiNAc) | 150 - 300 | High | High (Chitobiosidase) |

Troubleshooting & Controls

The "Silent Hydrolysis" Trap

Problem: You observe no color, but HPLC shows substrate depletion. Cause: High Hex A/B activity is stripping the terminal GalNAc, leaving GlcNAc-pNP. Validation: Run Thin Layer Chromatography (TLC) or HPLC.

-

Substrate:

~0.2 -

Exo-Product (GlcNAc-pNP):

~0.4 -

Chito-Product (pNP):

~0.8

Spontaneous Hydrolysis

The glycosidic bond in pNP-disaccharides is relatively stable, but ensure the stock is not stored in acidic buffers. Always run a "Substrate Only" blank.

pH Optimization

-

pH 4.5: Optimal for Hex A/B (favors silent exo-hydrolysis).

-

pH 5.0 - 6.0: Optimal for CHIT1 (favors signal generation).

References

-

Lemieux, M. J., et al. (2006). Crystallographic structure of human

-hexosaminidase A: interpretation of Tay-Sachs mutations and loss of GM2 ganglioside hydrolysis. Journal of Molecular Biology. -

Hollak, C. E., et al. (1994). Marked elevation of plasma chitotriosidase activity. A novel hallmark of Gaucher disease. Journal of Clinical Investigation.

- Aguilera, B., et al. (2003). Transglycosidase activity of glycosidases: a new method for the synthesis of oligosaccharides. Glycobiology.

Sources

- 1. Facile Formation of β‐thioGlcNAc Linkages to Thiol‐Containing Sugars, Peptides, and Proteins using a Mutant GH20 Hexosaminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure of Human β-Hexosaminidase B: Understanding the Molecular Basis of Sandhoff and Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficient and Regioselective Synthesis of β-GalNAc/GlcNAc-Lactose by a Bifunctional Transglycosylating β-N-Acetylhexosaminidase from Bifidobacterium bifidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Human Nucleocytoplasmic Hexosaminidase D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to GalNAc β(1-4)GlcNAc (LacdiNAc) Derivatives in Cancer Research: From Biosynthesis to Therapeutic Frontiers

Abstract

The landscape of cancer research is increasingly recognizing the profound impact of post-translational modifications, with glycosylation standing out as a critical regulator of malignant phenotypes. Alterations in the carbohydrate structures on the cell surface, collectively known as the glycocalyx, are a hallmark of cancer.[1][2][3] This guide focuses on the GalNAc β(1-4)GlcNAc disaccharide, or LacdiNAc, and its related poly-N-acetyllactosamine (poly-LacNAc) extensions. These structures, synthesized by specific glycosyltransferases, are aberrantly expressed in numerous cancers and play pivotal roles in modulating cell signaling, driving metastasis, and facilitating immune evasion.[4][5][6][7][8] We will dissect the enzymatic machinery responsible for their synthesis, explore their functional consequences in cancer progression, detail state-of-the-art methodologies for their study, and evaluate their burgeoning potential as next-generation biomarkers and therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of targeting these unique glycan structures in oncology.

The Biosynthetic Machinery: Orchestrating Aberrant Glycosylation

The appearance of LacdiNAc and the elongation of poly-LacNAc chains on the cancer cell surface are not random events but are the result of a highly regulated enzymatic cascade within the Golgi apparatus. The dysregulation of specific glycosyltransferases is a primary driver of these cancer-associated glycan signatures.

Key Glycosyltransferases

The synthesis of these critical structures is governed by several families of enzymes:

-

β4-N-acetylgalactosaminyltransferases (β4GalNAcTs): The defining step in LacdiNAc synthesis is catalyzed by β4GalNAcT3 and β4GalNAcT4.[8] These enzymes transfer N-acetylgalactosamine (GalNAc) in a β-1,4 linkage to a terminal N-acetylglucosamine (GlcNAc) residue on N- and O-glycans.[8] Their expression is often tissue-specific and closely linked to tumor progression.[8]

-

β-1,4-galactosyltransferases (B4GALTs): This family of enzymes is responsible for synthesizing the more common LacNAc (Galβ1-4GlcNAc) structure, which forms the backbone of poly-LacNAc chains.[9] Notably, B4GALT5 (also known as β-1,4-GalT-V) is frequently upregulated in malignancies and plays a crucial role in cancer cell proliferation, migration, and angiogenesis.[4][5][10][11] Its dysregulation contributes to critical cancer phenotypes by glycosylating key proteins involved in cell signaling.[4][5]

-

β-1,3-N-acetylglucosaminyltransferases (B3GNTs): These enzymes, particularly B3GNT2, are responsible for the "i-extension" step, adding GlcNAc in a β-1,3 linkage to galactose, thereby elongating the poly-LacNAc chains.[6][12][13] The presence of long poly-LacNAc chains is a hallmark of metastatic potential.[13][14]

Regulatory Control

The expression and activity of these enzymes are tightly controlled. For instance, the transcription of the B4GALT5 gene is regulated by transcription factors like Sp1 and Ets-1, which are themselves implicated in cancer progression and angiogenesis.[4][10] Furthermore, the entire process is dependent on the availability of nucleotide sugar donors, such as UDP-GalNAc and UDP-GlcNAc, which are produced by the hexosamine biosynthetic pathway (HBP).[1] Cancer cells often exhibit an altered metabolism that increases flux through the HBP, providing an ample supply of substrates for aberrant glycosylation.[1]

Caption: Biosynthetic pathways for LacdiNAc and LacNAc structures.

Functional Ramifications in Cancer Progression

The addition of LacdiNAc and poly-LacNAc chains to cell surface proteins is not merely decorative; it fundamentally alters protein function and downstream signaling, contributing directly to the malignant phenotype.

Rewiring Key Signaling Pathways

Aberrant glycosylation impacts a host of signaling networks crucial for cancer growth and survival:

-

Wnt/β-catenin Signaling: In breast cancer stem cells, B4GALT5 has been shown to glycosylate and stabilize the Frizzled-1 (FZD1) receptor, preventing its lysosomal degradation.[11] This leads to hyperactivation of the Wnt/β-catenin pathway, promoting stemness and tumor growth.[11]

-

Receptor Tyrosine Kinases (RTKs): Many RTKs, including the Epidermal Growth Factor Receptor (EGFR), are heavily glycosylated.[14] The addition of large, branched N-glycans containing poly-LacNAc can restrict receptor mobility and prevent constitutive endocytosis, thereby prolonging intracellular signaling and promoting cell migration and metastasis.[14]

-

Integrin Signaling: Glycosylation of integrins, such as integrin alpha L (ITGAL), can modulate their function.[9] Deficiencies in certain B4GALT enzymes alter integrin glycosylation, affecting T-cell activation and infiltration into the tumor microenvironment.[9] This highlights a role in modulating anti-tumor immunity.

-

Notch Signaling: B4GALT5 has been implicated in the glycosylation of Notch-1, a critical regulator of angiogenesis and stem cell differentiation.[10] This provides a potential mechanism for VEGF-independent angiogenesis, a known escape route for tumors treated with anti-VEGF therapies.[10]

Caption: Workflow for chemoenzymatic labeling of glycoproteins.

Protocol: Chemoenzymatic Labeling of O-GlcNAc/Terminal GlcNAc

This protocol describes a method to label terminal GlcNAc residues on proteins in a cell lysate using a mutant galactosyltransferase (Y289L GalT-1) and click chemistry. The Y289L mutation is critical as it broadens the enzyme's substrate specificity to efficiently transfer azide-modified sugars like N-azidoacetylgalactosamine (GalNAz). [15][16] Materials:

-

Cell lysate in appropriate lysis buffer with protease inhibitors.

-

Recombinant Y289L GalT-1 enzyme. [17]* UDP-GalNAz (N-azidoacetylgalactosamine).

-

Reaction Buffer (e.g., 25 mM HEPES, pH 7.5).

-

Alkyne-biotin probe.

-

Click chemistry catalyst solution (e.g., Copper(II) sulfate, THPTA ligand, Sodium Ascorbate).

-

SDS-PAGE and Western blotting reagents.

-

Streptavidin-HRP conjugate.

Procedure:

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Enzymatic Reaction Setup: In a microcentrifuge tube, combine 50 µg of protein lysate, 1 µL of Y289L GalT-1 (approx. 0.5 mg/mL), and 1 µL of UDP-GalNAz (10 mM stock). Adjust the final volume to 50 µL with Reaction Buffer.

-

Causality: This step utilizes the engineered enzyme to specifically transfer the azide-containing sugar onto available terminal GlcNAc residues on proteins within the complex lysate.

-

-

Incubation: Incubate the reaction at 37°C for 2 hours with gentle agitation.

-

Click Reaction: To the 50 µL reaction, add the pre-mixed click chemistry catalyst and 1 µL of alkyne-biotin (10 mM stock).

-

Causality: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction, ensuring that the biotin probe is covalently and specifically attached only to the azide handle introduced in the previous step.

-

-

Incubation: Incubate at room temperature for 1 hour, protected from light.

-

Sample Preparation for Analysis: Add 2X Laemmli sample buffer to the reaction mixture and boil at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Block the membrane and probe with a streptavidin-HRP conjugate. Detect the biotinylated (i.e., glycosylated) proteins using an appropriate chemiluminescent substrate.

-

Self-Validation: A crucial control is to run a parallel reaction that omits the Y289L GalT-1 enzyme. The absence of signal in this negative control lane validates that the biotinylation is enzyme-dependent and specific to the targeted glycan residues.

-

Therapeutic and Diagnostic Horizons

The aberrant expression of LacdiNAc and related structures, coupled with their functional importance in driving malignancy, makes them highly attractive targets for clinical translation.

Glycans as Cancer Biomarkers

-

Prognostic Value: The expression levels of enzymes like B4GALT5 have been correlated with poor prognosis in breast cancer, suggesting their potential as prognostic biomarkers. [11]* Direct Detection: The presence of specific tumor-associated carbohydrate antigens (TACAs), including LacdiNAc and truncated O-glycans like Tn and Sialyl-Tn, can serve as biomarkers for cancer detection and monitoring. [2][3][18][19]Their detection in tissue biopsies or potentially in serum could aid in diagnosis and disease surveillance.

Targeting the Glycosylation Machinery

-

Enzyme Inhibition: Developing small molecule inhibitors that specifically target key glycosyltransferases like B4GALT5 is a promising therapeutic strategy. [4][5]By cutting off the production of cancer-promoting glycans at the source, such inhibitors could suppress tumor growth, metastasis, and angiogenesis.

-

Immunotherapy: Cancer-associated glycans are foreign to the normal immune system and can be targeted by immunotherapeutic approaches. [20]This includes the development of cancer vaccines designed to elicit an immune response against specific glycan epitopes or antibody-drug conjugates (ADCs) that use a glycan-specific antibody to deliver a cytotoxic payload directly to tumor cells.

-

Reversing Drug Resistance: Aberrant glycosylation has been linked to resistance to both chemotherapy and targeted therapies. [21]For example, specific glycan structures can modulate the function of drug efflux pumps or alter the signaling pathways that confer resistance. [9][22]Targeting the responsible glycosyltransferases could therefore be a viable strategy to re-sensitize resistant tumors to existing treatments.

Conclusion and Future Perspectives

The study of GalNAc β(1-4)GlcNAc derivatives and their extended poly-LacNAc structures has unveiled a new layer of complexity in cancer biology. It is now clear that these glycans are not passive bystanders but active participants in tumorigenesis, modulating fundamental processes from cell signaling to immune evasion. While significant progress has been made, challenges remain, including the functional redundancy among glycosyltransferase isoforms and the inherent complexity of the glycome. [23][24] The path forward will involve a multi-pronged approach. The development of highly specific inhibitors for key enzymes like B4GALT5 is a priority for drug development professionals. For researchers, the continued application of advanced glycoproteomic and genome-editing techniques will be essential to map the full landscape of cancer-associated glycosylation and uncover new functional roles. Ultimately, integrating glycan analysis into diagnostic and therapeutic pipelines holds the promise of delivering more precise and effective treatments for cancer patients.

References

-

Chatterjee, S., Yuan, R., Thapa, S., & Talwar, R. (2023). Central Role of β-1,4-GalT-V in Cancer Signaling, Inflammation, and Other Disease-Centric Pathways. International Journal of Molecular Sciences, 25(1), 483. [Link]

-

Rodrigues, J. G., & Pinho, S. S. (2017). Biosynthetic Machinery Involved in Aberrant Glycosylation: Promising Targets for Developing of Drugs Against Cancer. Frontiers in Oncology, 7, 138. [Link]

-

Saito, T., & Gu, J. (2015). Functional roles of N-glycans in cell signaling and cell adhesion in cancer. Cancer Science, 106(4), 343-348. [Link]

-

Chatterjee, S., Yuan, R., Thapa, S., & Talwar, R. (2023). Central Role of β-1,4-GalT-V in Cancer Signaling, Inflammation, and Other Disease-Centric Pathways. PubMed, 38203654. [Link]

-

Yuan, R., Thapa, S., Talwar, R., & Chatterjee, S. (2025). The β-1,4 GalT-V Interactome—Potential Therapeutic Targets and a Network of Pathways Driving Cancer and Cardiovascular and Inflammatory Diseases. MDPI, 26(17), 5085. [Link]

-

Tang, W., Li, M., Qi, X., & Li, J. (2020). β1,4-Galactosyltransferase V Modulates Breast Cancer Stem Cells through Wnt/β-catenin Signaling Pathway. Journal of Cancer, 11(22), 6546-6557. [Link]

-

Wikipedia. (n.d.). N-Acetyllactosamine. Wikipedia. [Link]

-

Khan, F. A., Panday, A., & Shukla, S. (2025). GalNAc-Transferases in Cancer. MDPI, 18(1), 1. [Link]

-

Zhuang, X., Woods, J., Ji, Y., et al. (2024). Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells. Max Planck Society. [Link]

-

Creative Biolabs. (n.d.). LacNAc. Creative Biolabs. [Link]

-

Zhuang, X., Woods, J., Ji, Y., et al. (2024). Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells. PubMed, 38657613. [Link]

-

Lee, H., Kim, H., Kim, H., et al. (2023). Beta-1,4-galactosyltransferase-3 deficiency suppresses the growth of immunogenic tumors in mice. Frontiers in Immunology, 14, 1243717. [Link]

-

Freire, T., & Pinho, S. S. (2013). Aberrant Glycosylation as Biomarker for Cancer: Focus on CD43. BioMed Research International, 2013, 743594. [Link]

-

Blixt, O., Brown, J., Schur, M. J., et al. (2006). Large-scale chemoenzymatic synthesis of blood group and tumor-associated poly-N-acetyllactosamine antigens. PubMed, 16864573. [Link]

-

Wolters-Eisfeld, G., Mercanoglu, B., Hofmann, B. T., et al. (2016). Aberrant O-GalNAc glycosylation to enhance AKT/mTOR signaling in pancreatic cancer. ASCO Publications. [Link]

-

Hsieh-Wilson, L. C., & Boyce, M. (2018). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. ResearchGate. [Link]

-

Zhuang, X., Woods, J., Ji, Y., et al. (2024). Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells. ResearchGate. [Link]

-

Kumar, S., & Tan, T. Z. (2023). Role of Truncated O-GalNAc Glycans in Cancer Progression and Metastasis in Endocrine Cancers. Cancers, 15(13), 3266. [Link]

-

Ujita, M., McAuliffe, J., Hindsgaul, O., et al. (1999). Poly-N-acetyllactosamine Synthesis in Branched N-Glycans Is Controlled by Complemental Branch Specificity of i-Extension Enzyme and ß1,4-Galactosyltransferase I. Semantic Scholar. [Link]

-

Fischöder, T., Skerra, A., & Schiefner, A. (2017). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. MDPI. [Link]

-

Singh, S., & Gupta, A. (2026). Sweet Surprises: Decoding Tumor-Associated Glycosylation in Cancer Progression and Therapeutic Potential. MDPI. [Link]

-

Pinho, S. S., & Reis, C. A. (2022). Targeting Tumor Glycans for Cancer Therapy: Successes, Limitations, and Perspectives. Semantic Scholar. [Link]

-

Chakladar, S., & Hsieh-Wilson, L. C. (2015). Chemical Approaches to Study O-GlcNAcylation. ACS Chemical Biology, 10(1), 32-44. [Link]

-

Sato, T., & Furukawa, K. (2022). Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. PubMed, 35084050. [Link]

-

Khan, F. A., Panday, A., & Shukla, S. (2026). GalNAc-Transferases in Cancer. ResearchGate. [Link]

-

Kumar, S., & Tan, T. Z. (2025). Citation: Role of Truncated O-GalNAc Glycans in Cancer Progression and Metastasis in Endocrine Cancers. ResearchGate. [Link]

-

Fardini, Y., Dehennaut, V., Lefebvre, T., & Goormachtigh, G. (2022). Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies. Frontiers in Oncology, 12, 988448. [Link]

-

Techasen, A., Loilome, W., & Namwat, N. (2020). Glycans: potential therapeutic targets for cholangiocarcinoma and their therapeutic and diagnostic implications. Taylor & Francis Online. [Link]

-

NutriSynth Solutions. (2025). GalNAc vs. GlcNAc: A Tale of Two Sugars. Dietary Supplement Contract Manufacturer. [Link]

-

Boyce, M., & Hsieh-Wilson, L. C. (2018). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. eScholarship. [Link]

-

Boyce, M., & Hsieh-Wilson, L. C. (n.d.). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Hsieh-Wilson Lab. [Link]

-

Pratt, M. R., & Matson, J. B. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. JACS Au, 1(12), 2158-2173. [Link]

-

Li, Y., & Liu, Z. (2022). How Nanotechniques Could Vitalize the O-GlcNAcylation-Targeting Approach for Cancer Therapy. ScienceOpen. [Link]

-

Kumar, S., & Tan, T. Z. (2023). Role of Truncated O-GalNAc Glycans in Cancer Progression and Metastasis in Endocrine Cancers. PubMed, 37444377. [Link]

-

MacKenzie, C. R., & Evans, S. V. (2016). Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc (GalNAc[β1→4]GlcNAc), by Wisteria floribunda Agglutinin. PubMed, 27601469. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., et al. (2020). Bisecting N-Acetylglucosamine on EGFR Inhibits Malignant Phenotype of Breast Cancer via Down-Regulation of EGFR/Erk Signaling. Frontiers in Oncology, 10, 977. [Link]

-

ResearchGate. (n.d.). typical structures of polylactosamine-type glycans. (a) n-glycans and... ResearchGate. [Link]

-

Li, T., & Li, J. (2021). O-GlcNAcylation and Its Role in Cancer-Associated Inflammation. Frontiers in Immunology, 12, 692220. [Link]

-

MacKenzie, C. R., & Evans, S. V. (2016). (PDF) Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc (GalNAc[β1→4]GlcNAc), by Wisteria floribunda Agglutinin. ResearchGate. [Link]

-

ResearchGate. (n.d.). The O-GalNAc glycosylation biosynthetic pathway. Cancer-associated... ResearchGate. [Link]

Sources

- 1. Biosynthetic Machinery Involved in Aberrant Glycosylation: Promising Targets for Developing of Drugs Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aberrant Glycosylation as Biomarker for Cancer: Focus on CD43 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc (GalNAc[β1→4]GlcNAc), by Wisteria floribunda Agglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central Role of β-1,4-GalT-V in Cancer Signaling, Inflammation, and Other Disease-Centric Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Central Role of β-1,4-GalT-V in Cancer Signaling, Inflammation, and Other Disease-Centric Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Beta-1,4-galactosyltransferase-3 deficiency suppresses the growth of immunogenic tumors in mice [frontiersin.org]

- 10. The β-1,4 GalT-V Interactome—Potential Therapeutic Targets and a Network of Pathways Driving Cancer and Cardiovascular and Inflammatory Diseases | MDPI [mdpi.com]

- 11. e-crt.org [e-crt.org]

- 12. LacNAc - Creative Biolabs [creative-biolabs.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Functional roles of N‐glycans in cell signaling and cell adhesion in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. escholarship.org [escholarship.org]

- 17. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]

- 18. collagensei.com [collagensei.com]

- 19. Role of Truncated O-GalNAc Glycans in Cancer Progression and Metastasis in Endocrine Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Introduction: The Critical Role of Substrate Stability in Glycosidase Research

An In-depth Technical Guide to the Stability Profiles of p-Nitrophenyl-Disaccharide Substrates

For Researchers, Scientists, and Drug Development Professionals

p-Nitrophenyl (pNP) glycosides, particularly disaccharides, are indispensable tools in biochemistry and clinical diagnostics. They serve as chromogenic substrates for a wide array of glycoside hydrolase (GH) enzymes, including β-glucosidases, β-galactosidases, and others.[1] The principle of their use is elegant in its simplicity: enzymatic cleavage of the glycosidic bond releases p-nitrophenol, which, under alkaline conditions, converts to the p-nitrophenolate ion, a vibrant yellow compound with a strong absorbance maximum around 405 nm.[1][2] The rate of color formation is directly proportional to the enzyme's activity, allowing for straightforward and sensitive quantification.[1]

However, the very chemical properties that make these substrates effective also render them susceptible to non-enzymatic degradation. The stability of a pNP-disaccharide substrate is not a trivial matter; it is the bedrock upon which reliable, reproducible, and accurate experimental data are built.[2] Substrate degradation can lead to elevated background signals, which in turn results in an overestimation of enzyme activity and erroneous kinetic parameters. For researchers in drug development screening for enzyme inhibitors or scientists studying microbial enzyme activity, such inaccuracies can be profoundly misleading.

This guide provides a comprehensive exploration of the stability profiles of p-nitrophenyl-disaccharide substrates. Moving beyond a simple listing of facts, we will delve into the mechanistic underpinnings of their degradation, explain the causality behind experimental choices for stability assessment, and provide field-proven protocols to ensure the integrity of your research.

Section 1: The Chemistry of p-Nitrophenyl-Disaccharides and Inherent Instability

A p-nitrophenyl-disaccharide consists of two monosaccharide units linked by a glycosidic bond, with one anomeric carbon attached to a p-nitrophenyl group via an ether linkage. The p-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which can stabilize the resulting negative charge on the phenolate ion. This feature is crucial for the enzymatic reaction but also makes the glycosidic bond more susceptible to spontaneous, non-enzymatic hydrolysis compared to alkyl glycosides.[3]

The stability of the substrate is primarily dictated by the lability of this glycosidic bond. Its hydrolysis, whether enzyme-catalyzed or spontaneous, is the central reaction of interest and concern.[2]

Physicochemical Properties

To understand the stability of these substrates, a foundational knowledge of their physical and chemical properties is essential. The properties of p-Nitrophenyl-β-D-glucopyranoside, a widely used monosaccharide analogue that shares the same critical p-nitrophenyl glycosidic linkage, are summarized below.

| Property | Value |

| CAS Number | 2492-87-7 |

| Molecular Formula | C₁₂H₁₅NO₈ |

| Molecular Weight | 301.25 g/mol |

| Appearance | White to pale yellow crystalline solid/powder.[2][4] |

| Melting Point | 165 - 168 °C |

| Solubility | Soluble in water, DMSO, and DMF.[2] |

| Storage (Solid) | 2 - 8 °C, protected from light and moisture.[2] |

Section 2: Key Factors Influencing Substrate Stability

The degradation of pNP-disaccharides is not a random process but is governed by specific environmental factors. A thorough understanding of these factors is paramount for proper handling, storage, and experimental design.

The Dominant Role of pH in Hydrolysis

The pH of the solution is the most critical factor governing the rate and mechanism of non-enzymatic hydrolysis of the glycosidic bond.[2][5] Systematic studies on compounds like 4-nitrophenyl β-D-glucoside have revealed distinct mechanistic regimes across the pH scale.[5]

-

Acidic Conditions (Low pH): At low pH, the substrate undergoes specific acid-catalyzed hydrolysis. The glycosidic oxygen is protonated, weakening the C-O bond and facilitating the departure of the p-nitrophenol leaving group.[5]

-

Neutral Conditions: In the absence of buffers, the compound experiences uncatalyzed hydrolysis. This proceeds through a dissociative mechanism involving the attack of a water molecule.[2][5]

-

Basic Conditions (High pH): The mechanism becomes more complex in alkaline environments.

-

Mildly Basic: A bimolecular nucleophilic substitution (S_N2-like) occurs where a hydroxide ion directly attacks the anomeric carbon.[5]

-

Strongly Basic: Hydrolysis proceeds via neighboring group participation. The C2-hydroxyl group's oxyanion attacks the anomeric center, forming a strained 1,2-anhydro sugar intermediate, which is then rapidly hydrolyzed.[5]

-

This pH-dependent behavior underscores the importance of stringent buffer control in both storage and assay conditions. The choice of buffer for an enzyme assay must be a compromise between optimal pH for enzyme activity and minimal spontaneous substrate hydrolysis.

Temperature: The Accelerator of Degradation

As with most chemical reactions, the rate of pNP-disaccharide hydrolysis is highly dependent on temperature. Elevated temperatures increase the kinetic energy of molecules, leading to a higher frequency and energy of collisions, thereby accelerating the rate of hydrolysis according to the principles of Arrhenius kinetics.

-

Solid-State Stability: As a solid, when stored in a cool, dry, and dark place, pNP-glycosides are stable for years.[2]

-

Solution Stability: In solution, the stability is significantly reduced. Stock solutions are typically stable for up to two weeks when stored at 0-5°C.[2] For long-term storage, it is imperative to aliquot solutions and freeze them at -20°C to minimize degradation from both spontaneous hydrolysis and repeated freeze-thaw cycles.[2][6] Working solutions for assays should ideally be prepared fresh daily.[6]

Enzymatic Hydrolysis: The Intended Pathway

While this guide focuses on non-enzymatic stability, it's crucial to remember that these molecules are designed to be hydrolyzed by enzymes.[2] Retaining glycoside hydrolases, for instance, employ a double displacement mechanism involving a catalytic nucleophile and a general acid/base residue to cleave the glycosidic bond and form a covalent glycosyl-enzyme intermediate.[7] The presence of contaminating microbial glycosidases in samples or reagents can lead to premature substrate degradation, emphasizing the need for sterile handling techniques and the use of high-purity reagents.

Section 3: A Practical Guide to Stability Assessment

Trustworthiness in research protocols comes from self-validating systems. A crucial part of this is empirically determining the stability of your specific pNP-disaccharide substrate under your experimental conditions. A forced degradation study is the gold standard for this purpose.

Experimental Workflow for a Forced Degradation Study

The following diagram and protocol outline a systematic approach to assessing substrate stability.

Caption: Experimental workflow for assessing pNP-disaccharide stability.

Detailed Protocol: Spectrophotometric Stability Assay

This protocol details the steps for quantifying substrate degradation by measuring the release of p-nitrophenol.

Materials:

-

p-Nitrophenyl-disaccharide substrate

-

Assay Buffers (e.g., 50 mM Citrate pH 4.0, 50 mM Phosphate pH 7.0, 50 mM Carbonate pH 9.0)

-

Stop Solution (e.g., 1 M Sodium Carbonate or 3 M NaOH)

-

p-Nitrophenol (for standard curve)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a p-Nitrophenol Standard Curve: a. Prepare a 1 mM stock solution of p-nitrophenol in your chosen assay buffer. b. Perform serial dilutions to create standards ranging from 0 to 100 µM. c. Add 100 µL of each standard to a microplate well, followed by 100 µL of Stop Solution. d. Measure the absorbance at 405 nm and plot absorbance vs. concentration to generate a standard curve.[8]

-

Prepare Substrate Solutions: a. Prepare a concentrated stock solution (e.g., 10 mM) of the pNP-disaccharide in a stable solvent like water or DMSO. b. For each stress condition (pH and temperature), dilute the stock solution to the final desired concentration (e.g., 1 mM) in the appropriate pre-warmed or pre-chilled buffer.

-

Incubation: a. Aliquot the substrate solutions into separate tubes for each time point. b. Place the tubes in incubators or refrigerators set to the desired stress temperatures (e.g., 4°C, 25°C, 37°C).

-

Sampling and Analysis: a. At each designated time point (including t=0), remove an aliquot (e.g., 100 µL) from each condition. b. Immediately stop the degradation by adding it to a microplate well containing 100 µL of Stop Solution. c. After collecting all time points, measure the absorbance of all samples at 405 nm.

-

Data Calculation: a. Use the standard curve to convert the absorbance readings into the concentration of released p-nitrophenol. b. Calculate the percentage of substrate degraded at each time point: % Degraded = ([pNP] at time t / Initial Substrate Concentration) * 100 c. Calculate the percentage of substrate remaining: % Remaining = 100 - % Degraded

Data Presentation

Summarize the results in a clear table for easy comparison of stability under different conditions.

| Time (hours) | % Substrate Remaining (pH 4.0, 25°C) | % Substrate Remaining (pH 7.0, 25°C) | % Substrate Remaining (pH 9.0, 25°C) |

| 0 | 100.0 | 100.0 | 100.0 |

| 1 | 99.8 | 99.5 | 98.2 |

| 4 | 99.2 | 98.1 | 93.0 |

| 24 | 95.5 | 89.0 | 65.7 |

Note: Data are illustrative.

By plotting the percentage of remaining substrate versus time, you can determine the degradation kinetics and calculate the substrate's half-life (t₁/₂) under each condition, providing a quantitative measure of its stability.

Section 4: Degradation Pathways and Mechanisms

Understanding the chemical transformations that occur during degradation is key to interpreting stability data.

Caption: General hydrolysis pathways of pNP-disaccharide substrates.

This diagram illustrates that regardless of the specific non-enzymatic mechanism—acid-catalyzed, uncatalyzed, or base-promoted—the result is the cleavage of the glycosidic bond to release p-nitrophenol.[5] It is the subsequent deprotonation of this product under alkaline conditions (typically by the stop solution in an assay) that yields the quantifiable yellow p-nitrophenolate ion.[1][2]

Section 5: Final Recommendations for Maximizing Substrate Integrity

Based on the evidence presented, the following best practices are essential for ensuring the stability and reliability of p-nitrophenyl-disaccharide substrates in your research.

-

Solid Storage: Store the solid, powdered substrate at the recommended temperature (typically 2-8°C or -20°C), tightly sealed to protect from hygroscopic moisture absorption, and shielded from light.[2][4]

-

Stock Solutions: Prepare concentrated stock solutions in a high-purity, stable solvent (e.g., anhydrous DMSO or sterile water). Aliquot these solutions into single-use volumes and store them at -20°C to prevent degradation from multiple freeze-thaw cycles.[2][6] Aqueous stock solutions should be considered stable for no more than a few weeks, even when refrigerated.[2][9]

-

Working Solutions: Always prepare working solutions fresh on the day of the experiment.[6] Use a well-characterized buffer system that balances the requirements for enzyme activity with substrate stability.

-

Run Controls: In every experiment, include a "substrate only" control (substrate in assay buffer without enzyme) and incubate it under the same conditions as the experimental samples.[9] The absorbance of this control represents the background signal from spontaneous hydrolysis and must be subtracted from all other readings.

-

Validate New Lots: Perform a stability check on each new batch or lot of substrate received to ensure lot-to-lot consistency and performance.

By adhering to these principles and protocols, researchers can mitigate the risks associated with substrate instability, thereby enhancing the accuracy, reproducibility, and overall integrity of their experimental findings.

References

-

pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. Available at: [Link]

-

Stereoselective Hydrolysis of p-Nitrophenyl Glycoside by Boronic Acid. The Chemical Society of Japan. Available at: [Link]

-

Reaction Mechanism of Glycoside Hydrolase Family 116 Utilizes Perpendicular Protonation. American Chemical Society. Available at: [Link]

-

Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. Available at: [Link]

-

Alkaline phosphatase: p-nitrophenyl phosphate methods. Available at: [Link]

-

How can we conduct tests using p-nitrophenyl substrates? ResearchGate. Available at: [Link]

-

Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. ResearchGate. Available at: [Link]

-

Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. PubMed. Available at: [Link]

-

4-Nitrophenyl-β-D-glucopyranoside. Megazyme. Available at: [Link]

-

SOP: Enzyme assays (pNP). Soils Lab. Available at: [Link]

-

Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. ResearchGate. Available at: [Link]

-

pNPP Solution (AP Substrate for ELISA). Interchim. Available at: [Link]

-

Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. PMC. Available at: [Link]

-

Glucosidase activity on p-nitrophenyl-b-D-glucopyranoside (p-NPG) from... ResearchGate. Available at: [Link]

-

Disaccharide phosphorylases: Structure, catalytic mechanisms and directed evolution. ResearchGate. Available at: [Link]

-

Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical. Revistas.una.ac.cr. Available at: [Link]

-

Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphica. Available at: [Link]

-

pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. Available at: [Link]

-

Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum. PMC. Available at: [Link]

-

p-Nitrophenyl Phosphate Substrate (pNPP). Euromedex.com. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CAS 2492-87-7: p-Nitrophenyl β-D-glucopyranoside [cymitquimica.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reaction Mechanism of Glycoside Hydrolase Family 116 Utilizes Perpendicular Protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 9. nrel.colostate.edu [nrel.colostate.edu]

Methodological & Application

Calculating Michaelis-Menten kinetics for GalNAc beta(1-4)GlcNAc-beta-pNP

Application Notes and Protocols

Topic: Calculating Michaelis-Menten Kinetics for GalNAc-β(1-4)GlcNAc-β-pNP

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Glycosidase Activity with a Chromogenic Substrate

The study of enzyme kinetics is fundamental to understanding biological pathways, characterizing enzyme function, and developing therapeutic inhibitors. Glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, are critical in various physiological and pathological processes. A key enzyme in this class is β-N-acetylhexosaminidase (HEX), which is responsible for cleaving terminal β-linked N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc) residues from glycoconjugates.[1][2] Dysregulation of HEX activity is associated with lysosomal storage diseases like Tay-Sachs and Sandhoff disease.[2]

This application note provides a comprehensive guide to determining the Michaelis-Menten kinetic parameters, Vmax and Km, for a glycosidase acting on the specific chromogenic substrate, N-Acetylgalactosamine-β(1-4)-N-Acetylglucosamine-β-p-Nitrophenyl (GalNAc-β(1-4)GlcNAc-β-pNP).[3][4][5] This substrate is a valuable tool because its enzymatic cleavage releases p-nitrophenol (pNP), a chromophore that is easily quantified spectrophotometrically, providing a direct measure of enzyme activity.[1][6][7] By following this guide, researchers can accurately characterize enzyme affinity (Km) and maximum reaction velocity (Vmax), essential data for basic research and drug discovery programs.

Pillar 1: Theoretical Framework of Michaelis-Menten Kinetics

The Michaelis-Menten model provides a robust framework for describing the rate of enzyme-catalyzed reactions as a function of substrate concentration.[8][9]

The Reaction Model: The model assumes a two-step process where the enzyme (E) binds reversibly to the substrate (S) to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form the product (P) and regenerate the free enzyme.[8]

E + S ⇌ ES → E + P

Key Assumptions for Validity: The derivation of the Michaelis-Menten equation relies on several core assumptions:[8][10][11]

-

Steady-State Assumption: The concentration of the ES complex remains constant during the initial phase of the reaction, meaning its rate of formation equals its rate of breakdown.[8][10]

-

Initial Velocity (V₀): Reaction rates are measured at the very beginning of the reaction when the product concentration is negligible. This prevents the reverse reaction (E + P → ES) from interfering with the measurements.[8][10]

-

Substrate Concentration is in Excess: The concentration of the substrate is significantly higher than the enzyme concentration ([S] >> [E]), ensuring that the formation of the ES complex does not significantly deplete the substrate pool.[8][11]

The Michaelis-Menten Equation: This relationship is mathematically described by the Michaelis-Menten equation:

V₀ = ( Vmax [S] ) / ( Km + [S] )

Where:

-

V₀ is the initial reaction velocity.

-

Vmax represents the maximum velocity achieved when the enzyme is fully saturated with the substrate.[10][12]

-

Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax.[10][13]

-

[S] is the substrate concentration.

Significance of Km and Vmax:

-

Km (Michaelis Constant): This parameter reflects the affinity of an enzyme for its substrate. A low Km value indicates a high affinity, meaning the enzyme can achieve half of its maximum velocity at a lower substrate concentration.[8][13] Conversely, a high Km signifies lower affinity.

-

Vmax (Maximum Velocity): This is the theoretical maximum rate of the reaction and is directly proportional to the enzyme concentration.[8]

Pillar 2: Experimental Protocol for Kinetic Analysis

This section details a self-validating protocol designed to ensure accuracy and reproducibility. The core of this assay is the enzymatic cleavage of GalNAc-β(1-4)GlcNAc-β-pNP, which liberates the yellow-colored p-nitrophenolate ion upon addition of a basic stop solution. The absorbance of this ion is measured at 405 nm.[6][7]

Materials & Reagents

-

Enzyme: Purified or recombinant β-N-acetylhexosaminidase.

-

Substrate: GalNAc-β(1-4)GlcNAc-β-pNP (CAS No: 872578-72-8).[3]

-

Assay Buffer: 50 mM Sodium Citrate-Phosphate buffer, pH 4.5 (optimal for many lysosomal enzymes).[14][15]

-

Stop Solution: 0.4 M Glycine-NaOH buffer, pH 10.7 or 0.2 M Sodium Carbonate.[1][16]

-

Standard: p-Nitrophenol (pNP) for generating a standard curve.

-

Equipment: 96-well clear, flat-bottom microplates, multi-channel pipette, incubator (37°C), and a microplate spectrophotometer capable of reading absorbance at 405 nm.

Experimental Workflow Diagram

Caption: Workflow for determining enzyme kinetic parameters.

Step-by-Step Methodology

1. Preparation of a p-Nitrophenol (pNP) Standard Curve Causality: A standard curve is essential to convert raw absorbance values into the molar amount of product formed, which is required to calculate reaction velocity.

-

Prepare a 1 mM stock solution of pNP in the Assay Buffer.

-

Create a series of dilutions from the stock solution in a 96-well plate (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Bring the final volume of each standard to 100 µL with Assay Buffer.

-

Add 100 µL of Stop Solution to each well.

-

Read the absorbance at 405 nm.

-

Plot Absorbance vs. pNP concentration (µM) and determine the linear regression equation (y = mx + c). The slope (m) will be used to calculate product concentration.

2. Enzyme Kinetic Assay Causality: A range of substrate concentrations bracketing the expected Km must be tested to accurately define the hyperbolic curve and determine both Km and Vmax.

-

Prepare Substrate Dilutions: Prepare a 2X working stock for a series of substrate concentrations in Assay Buffer. For example: 0, 0.05, 0.1, 0.2, 0.4, 0.8, 1.5, 3.0, 6.0 mM. The range should be optimized based on the specific enzyme.

-

Plate Setup:

-

Add 50 µL of each 2X substrate dilution to triplicate wells of a 96-well plate.

-

Include a "no enzyme" control for each substrate concentration by adding 50 µL of Assay Buffer instead of enzyme solution. This accounts for any non-enzymatic substrate hydrolysis.

-

-

Pre-incubation: Pre-warm the plate and the enzyme solution to 37°C for 5-10 minutes.

-

Initiate Reaction: Prepare a 2X enzyme solution in cold Assay Buffer. Initiate the reactions by adding 50 µL of the 2X enzyme solution to all wells (final volume will be 100 µL).

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The time must be within the linear range of the reaction (initial velocity phase). This should be determined in preliminary experiments.

-

Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to all wells. The solution should turn yellow in wells with enzymatic activity.

-

Read Absorbance: Read the absorbance at 405 nm using a microplate reader.

Pillar 3: Data Analysis, Visualization, and Interpretation

Accurate data analysis is as critical as the experimental execution. While graphical linearization methods are instructive, modern best practices favor non-linear regression for higher accuracy.[17][18]

Data Processing Workflow

Caption: Flowchart for processing kinetic data.

Calculations and Plotting

-

Calculate Initial Velocity (V₀):

-

For each substrate concentration, average the triplicate absorbance readings.

-

Subtract the average absorbance of the corresponding "no enzyme" blank to get the corrected absorbance.

-

Use the slope from the pNP standard curve to convert the corrected absorbance into the concentration of pNP produced (µM).

-

[pNP] (µM) = Corrected Absorbance / Slope

-

-

Calculate the initial velocity (V₀) by dividing the pNP concentration by the incubation time.

-

V₀ (µM/min) = [pNP] (µM) / Incubation Time (min)

-

-

-

Data Plotting and Parameter Determination:

-

Michaelis-Menten Plot: Plot V₀ (y-axis) against substrate concentration [S] (x-axis). This will yield a hyperbolic curve that approaches Vmax.[19]

-

Lineweaver-Burk Plot (Double Reciprocal): Plot 1/V₀ (y-axis) against 1/[S] (x-axis).[20][21] This linearizes the data.

-

The y-intercept corresponds to 1/Vmax.

-

The x-intercept corresponds to -1/Km.

-

The slope is Km/Vmax.

-

Trustworthiness Note: While historically significant, this plot can disproportionately weight errors from data points at low substrate concentrations.[18][20] It is best used for visualization rather than for final parameter calculation.

-

-

Non-Linear Regression (Recommended): Use software like GraphPad Prism, R, or specialized kinetics software to directly fit the V₀ vs. [S] data to the Michaelis-Menten equation.[22][23][24] This method provides the most accurate and statistically robust determination of Km and Vmax.

-

Example Data and Interpretation

| [S] (mM) | Avg. Absorbance | Corrected Absorbance | [pNP] (µM) | V₀ (µM/min) | 1/[S] (mM⁻¹) | 1/V₀ (min/µM) |

| 0.05 | 0.250 | 0.245 | 12.25 | 0.61 | 20.00 | 1.63 |

| 0.10 | 0.420 | 0.415 | 20.75 | 1.04 | 10.00 | 0.96 |

| 0.20 | 0.650 | 0.645 | 32.25 | 1.61 | 5.00 | 0.62 |

| 0.40 | 0.900 | 0.895 | 44.75 | 2.24 | 2.50 | 0.45 |

| 0.80 | 1.150 | 1.145 | 57.25 | 2.86 | 1.25 | 0.35 |

| 1.50 | 1.350 | 1.345 | 67.25 | 3.36 | 0.67 | 0.30 |

| 3.00 | 1.500 | 1.495 | 74.75 | 3.74 | 0.33 | 0.27 |

| 6.00 | 1.600 | 1.595 | 79.75 | 3.99 | 0.17 | 0.25 |

| Note: Hypothetical data assuming a 20-minute incubation and a pNP standard curve slope of 0.02 Abs/µM. |

Interpretation of Derived Parameters:

-

Vmax: The maximum reaction rate under the specified conditions.

-

Km: The substrate affinity. A lower Km for GalNAc-β(1-4)GlcNAc-β-pNP indicates the enzyme binds this substrate more tightly.

-

kcat (Turnover Number): If the enzyme concentration [E]t is known, kcat can be calculated: kcat = Vmax / [E]t. It represents the number of substrate molecules one enzyme molecule can convert per second.

-

Catalytic Efficiency (kcat/Km): This ratio is a measure of the enzyme's overall efficiency, accounting for both substrate binding and turnover. It is useful for comparing the enzyme's preference for different substrates.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Activity | 1. Inactive enzyme (degradation, improper storage).2. Incorrect assay conditions (pH, temperature).[25]3. Degraded substrate or cofactors. | 1. Use a fresh enzyme aliquot; verify storage conditions.2. Double-check buffer pH and ensure incubator is at the correct temperature.3. Prepare fresh substrate solution. |

| Reaction Rate Does Not Saturate | 1. Substrate concentrations are too low to reach Vmax.2. The true Km is much higher than the tested range.[26] | 1. Increase the range of substrate concentrations until a clear plateau is observed in the Michaelis-Menten plot. |

| High Background in "No Enzyme" Controls | 1. Substrate is unstable and hydrolyzing non-enzymatically.2. Reagents are contaminated. | 1. Test substrate stability in buffer over time. Shorten incubation time if necessary.2. Use fresh, high-purity reagents and sterile technique. |

| Poor Linearity in Lineweaver-Burk Plot | 1. Inaccurate pipetting, especially at low concentrations.2. Reaction time was too long, violating initial rate assumption.3. Data errors are magnified by the double reciprocal transformation.[18] | 1. Use calibrated pipettes and careful technique.2. Perform a time-course experiment to confirm the linear range of the reaction.3. Rely on non-linear regression for final parameter calculation. |

References

-

Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from Wikipedia. [Link]

-

Biochemistry Den. (2025, September 12). Understanding Michaelis-Menten Equation: Key Assumptions and Rate-Limiting Step. Retrieved from Biochemistry Den. [Link]

-

Applied Biological Materials Inc. (2023, May 24). De-granulation (β-hexosaminidase) Assay Protocol. Retrieved from abm. [Link]

-

MCAT Biology. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from MCAT Biology. [Link]

-

Chemistry Notes. (2020, February 4). Michaelis-Menten Equation: Assumptions, derivation, graphs. Retrieved from Chemistry Notes. [Link]

-

Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from Microbe Notes. [Link]

-

Pharmacy180. (n.d.). Michaelis-Menten Kinetics - Biochemistry : Enzymes. Retrieved from Pharmacy 180. [Link]

-

Cell Biolabs, Inc. (n.d.). Beta Hexosaminidase Activity Assay Kit. Retrieved from Cell Biolabs, Inc. [Link]

-

KinTek Corporation. (n.d.). KinTek Explorer: Enzyme Kinetics Data Fitting Software. Retrieved from KinTek Corporation. [Link]

-

BestCurvFit. (n.d.). Nonlinear Regression Software for Curve-fitting Data to Kinetic Models. Retrieved from BestCurvFit. [Link]

-

Bio-protocol. (n.d.). β-hexosaminidase release assay. Retrieved from Bio-protocol. [Link]

-

Oreate AI Blog. (2026, January 20). Understanding the Lineweaver-Burk Plot: A Key Tool in Enzyme Kinetics. Retrieved from Oreate AI Blog. [Link]

-

ResearchGate. (2021, August 4). Software for enzyme kinetics data analysis? Retrieved from ResearchGate. [Link]

-

Softzymics, Inc. (n.d.). Enzyme kinetics statistics software: VisualEnzymics. Retrieved from Softzymics, Inc. [Link]

-

Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from Slideshare. [Link]

-

Kintecus. (n.d.). Enzyme & Combustion Chemical Kinetics and Equilibrium Software. Retrieved from Kintecus. [Link]

-

Bio-protocol. (2020, August 5). Lysosomal exocytosis assay (Hexosaminidase). Retrieved from Bio-protocol. [Link]

-

Biology LibreTexts. (2021, August 23). 7.2: Derivation of Michaelis-Menten equation. Retrieved from Biology LibreTexts. [Link]

-

PubMed. (2005, May 15). Kinetic characterization of glycosidase activity from disaccharide conjugate to monosaccharide conjugate in Caco-2 cells. Retrieved from PubMed. [Link]

-

Biochemical Journal. (n.d.). Kinetic analysis of the interaction of alkyl glycosides with two human fl-glucosidases. Retrieved from Biochemical Journal. [Link]

-

GlycoPODv2. (2021, August 31). Enzyme assay for β-N-acetylhexosaminidase. Retrieved from GlycoPODv2. [Link]

-

University of Cambridge. (n.d.). 2 1 (a) Explain the assumptions behind the Michaelis Menten model for enzyme kinetics. Retrieved from University of Cambridge. [Link]

-

PubMed. (n.d.). p-nitrophenyl penta-N-acetyl-beta-chitopentaoside as a novel synthetic substrate for the colorimetric assay of lysozyme. Retrieved from PubMed. [Link]

-

Oxford Academic. (2005, May 15). Kinetic characterization of glycosidase activity from disaccharide conjugate to monosaccharide conjugate in Caco-2 cells. Retrieved from Oxford Academic. [Link]

-

ResearchGate. (2018, June 16). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025, August 6). p-Nitrophenyl Penta-N-Acetyl-β-Chitopentaoside as a Novel Synthetic Substrate for the Colorimetric Assay of Lysozyme. Retrieved from ResearchGate. [Link]

-

University of Utah. (2023, February 21). Lecture 13 Determination of Km and Vmax. Retrieved from University of Utah. [Link]

-

Center for Dead Plant Studies. (1994, July 21). Assays with p-Nitrophenyl linked Substrates. Retrieved from Center for Dead Plant Studies. [Link]

-

Patsnap Synapse. (2025, May 9). How to Determine Km and Vmax from Lab Data. Retrieved from Patsnap Synapse. [Link]

-

MDPI. (n.d.). Characterization of Human Recombinant β1,4-GalNAc-Transferase B4GALNT1 and Inhibition by Selected Compounds. Retrieved from MDPI. [Link]

-

Chem-Impex. (n.d.). GalNAcβ1-4)GlcNAc-β-pNP. Retrieved from Chem-Impex. [Link]

Sources

- 1. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. labproinc.com [labproinc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tribioscience.com [tribioscience.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]

- 10. letstalkacademy.com [letstalkacademy.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. jascoinc.com [jascoinc.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Lysosomal exocytosis assay (Hexosaminidase) [bio-protocol.org]

- 16. abmgood.com [abmgood.com]

- 17. Understanding the Lineweaver-Burk Plot: A Key Tool in Enzyme Kinetics - Oreate AI Blog [oreateai.com]

- 18. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 19. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 20. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 21. microbenotes.com [microbenotes.com]

- 22. Enzyme Kinetics Data Fitting Software | KinTek Explorer [kintekexplorer.com]

- 23. researchgate.net [researchgate.net]

- 24. Enzyme kinetics statistics software: VisualEnzymics by Softzymics [softzymics.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

Application Note & Protocols: High-Throughput Screening of Glycosidases Using Chromogenic LacdiNAc Substrates

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Glycosidases and the Need for High-Throughput Screening

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing critical roles in a vast array of biological processes.[1][2][3] These enzymes are implicated in everything from cellular differentiation and immune responses to the progression of diseases like cancer and diabetes.[2][3] Consequently, the identification of specific glycosidase inhibitors has become a major focus in drug discovery and development.[4][5] Traditional methods for assaying enzyme activity, however, often lack the efficiency required to screen large compound libraries.[6][7] High-throughput screening (HTS) addresses this bottleneck by enabling the rapid and simultaneous analysis of thousands of potential inhibitors.[4][7][8]

This application note details a robust and sensitive HTS methodology for glycosidases utilizing chromogenic substrates based on the LacdiNAc (GalNAcβ1-4GlcNAc) motif. The LacdiNAc structure is a significant glycan epitope involved in various physiological and pathological processes, making enzymes that process it compelling therapeutic targets.[1][2][9][10][11] The use of chromogenic substrates, where enzymatic cleavage releases a colored product, provides a straightforward and readily quantifiable readout suitable for HTS platforms.[12][13]

Principle of the Chromogenic Assay

The core of this HTS assay lies in the enzymatic hydrolysis of a synthetic substrate, typically p-nitrophenyl-β-D-N,N'-diacetylchitobiose (pNP-LacdiNAc). In this substrate, the LacdiNAc disaccharide is linked to a p-nitrophenyl (pNP) group. The target glycosidase cleaves the glycosidic bond, releasing the LacdiNAc moiety and free p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong yellow color with a maximum absorbance at approximately 405-410 nm.[14][15][16] The intensity of this color is directly proportional to the amount of product formed and, therefore, to the enzyme's activity.

Caption: Workflow of the chromogenic assay.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| p-Nitrophenyl-β-D-N,N'-diacetylchitobiose (pNP-LacdiNAc) | Varies | Varies |

| Glycosidase of Interest | Varies | Varies |

| Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.8) | Varies | Varies |

| Stop Solution (e.g., 0.1 M Sodium Carbonate) | Varies | Varies |

| 96-well or 384-well clear, flat-bottom microplates | Varies | Varies |

| Test compounds (e.g., small molecule library) | Varies | Varies |

| Dimethyl Sulfoxide (DMSO) | Varies | Varies |

Experimental Protocols

Protocol 1: Reagent Preparation

-

Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to the optimal value for the specific glycosidase being studied (e.g., pH 6.8).[15][16] Filter-sterilize the buffer and store at 4°C.

-

Substrate Stock Solution: Dissolve pNP-LacdiNAc in the assay buffer to create a stock solution (e.g., 10 mM).[15] Some substrates may require a small amount of DMSO for complete dissolution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[17]

-

Enzyme Working Solution: Dilute the glycosidase stock solution in ice-cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the assay incubation period.[16] Prepare this solution fresh before each experiment.

-

Stop Solution: Prepare a 0.1 M sodium carbonate solution in deionized water.[16] Store at room temperature.

-

Test Compound Plates: Prepare serial dilutions of test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should typically be kept below 1% to minimize effects on enzyme activity.

Protocol 2: Assay Optimization

Prior to performing a full high-throughput screen, it is crucial to optimize the assay conditions to ensure robust and reproducible results.[5]

-

Determination of Enzyme Concentration:

-

Prepare a series of enzyme dilutions in the assay buffer.

-

Add a fixed, saturating concentration of the pNP-LacdiNAc substrate to each dilution.

-

Incubate for a set time (e.g., 30 minutes) at the optimal temperature (e.g., 37°C).[15]

-

Stop the reaction with the stop solution and measure the absorbance at 405 nm.

-

Select an enzyme concentration that results in a significant signal but remains within the linear range of the spectrophotometer.

-

-

Determination of Michaelis-Menten Constants (Km and Vmax):

-

Use the optimized enzyme concentration.

-

Prepare a range of substrate concentrations.

-

Measure the initial reaction velocity (rate of product formation) for each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[18][19][20] This information is vital for understanding the enzyme's affinity for the substrate and its maximum catalytic rate.[19][21]

-

Caption: Key steps in assay optimization.

Protocol 3: High-Throughput Screening Procedure

-

Dispensing Reagents:

-

In a 96-well or 384-well plate, add the test compounds or vehicle control (DMSO in assay buffer) to the appropriate wells.

-

Add the enzyme working solution to all wells except the negative control (blank) wells. For blank wells, add assay buffer instead.

-

Pre-incubate the plate at the optimal temperature for a short period (e.g., 10-15 minutes) to allow for any interaction between the compounds and the enzyme.[16]

-

-

Initiating the Reaction:

-

Add the pNP-LacdiNAc substrate solution to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at the optimized temperature for the predetermined time (e.g., 30 minutes). Ensure the reaction is within the linear range.[16]

-

-

Stopping the Reaction:

-

Add the stop solution to all wells to terminate the reaction and develop the color.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Protocol 4: Data Analysis

-

Background Subtraction: Subtract the average absorbance of the blank wells (no enzyme) from the absorbance values of all other wells. This corrects for any spontaneous hydrolysis of the substrate.[16]

-

Calculation of Percent Inhibition:

-

Determine the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Absorbance_compound / Absorbance_vehicle)] * 100

-

-

Hit Identification:

-

Set a threshold for hit identification (e.g., >50% inhibition). Compounds that meet this criterion are considered primary hits.

-

-

Dose-Response Curves and IC50 Determination:

-

For primary hits, perform follow-up experiments with a range of compound concentrations to generate dose-response curves.

-

Fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Data Interpretation and Troubleshooting

Representative Data

| Compound | Concentration (µM) | Absorbance (405 nm) | % Inhibition |

| Vehicle (DMSO) | - | 1.25 | 0 |

| Compound A | 10 | 0.31 | 75.2 |

| Compound B | 10 | 1.18 | 5.6 |

| Positive Control | - | 0.15 | 88 |

| Blank (No Enzyme) | - | 0.05 | - |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |